molecular formula C3H7NO3S B2579418 (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione CAS No. 1025505-82-1

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Cat. No.: B2579418
CAS No.: 1025505-82-1
M. Wt: 137.15
InChI Key: TVCSALYWDGDRBY-VKHMYHEASA-N
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Description

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a useful research compound. Its molecular formula is C3H7NO3S and its molecular weight is 137.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are of high interest due to their unique chemical properties and synthetic potential. The synthesis of these compounds typically involves the cyclization of salicylic acid derivatives. These compounds exhibit a broad range of chemical transformations, involving reaction centers such as C=O and CH2 groups, and the SO2–O bond. The oxathiine nucleus, in particular, is prone to recyclizations, offering a versatile platform for chemical experimentation and the development of new molecular systems with pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity and Pharmacological Potential

The biological activity of sultone derivatives has been explored, albeit to a limited extent. These studies have been primarily driven by the structural similarity of sultone derivatives to the coumarin core, prompting investigations into their anticoagulant, antimicrobial, and antitumor properties. However, comprehensive studies on their pharmacological activities are still lacking, signifying a ripe area for further research (Hryhoriv, Lega, & Shemchuk, 2021).

Properties

IUPAC Name

(4S)-4-methyloxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSALYWDGDRBY-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.